1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol
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Overview
Description
1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a piperazine ring, a thiophene moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the thiophene derivative. The ethylthiophene is sulfonylated using a sulfonyl chloride in the presence of a base to yield the sulfonyl thiophene intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. Finally, the piperazine derivative is subjected to a reaction with propan-2-ol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in catalysis and material science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
1-(4-Benzylpiperazin-1-yl)ethanol: A compound with similar structural features but different biological activity.
Uniqueness
1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol is unique due to the presence of the ethylthiophene moiety, which imparts distinct chemical reactivity and biological properties compared to other piperazine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S2/c1-3-12-4-5-13(19-12)20(17,18)15-8-6-14(7-9-15)10-11(2)16/h4-5,11,16H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBYIBLUYITFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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